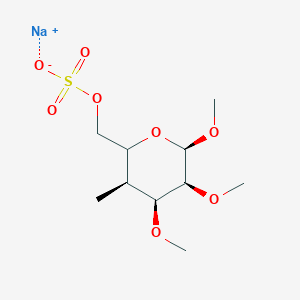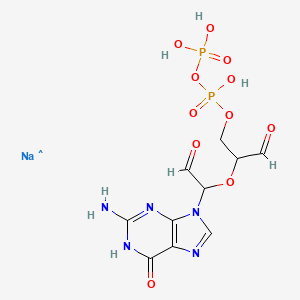![molecular formula C₃₈H₅₂O₂₅ B1140938 [(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate CAS No. 230963-27-6](/img/structure/B1140938.png)
[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and analysis of complex organic molecules, particularly those involving multiple functional groups and stereocenters, are of significant interest in the field of organic chemistry. These compounds often exhibit unique physical and chemical properties, making them valuable in various applications, including pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of complex organic molecules typically involves multi-step reactions, focusing on building the molecular framework while preserving the functionality and stereochemistry of the molecule. For example, Noriaki Morishita et al. (1992) detailed a stereoselective annulation process for creating pyrano-dioxine glycosides, emphasizing the importance of preserving stereochemical integrity throughout the synthesis process (Noriaki Morishita et al., 1992).
Molecular Structure Analysis
The determination of molecular structure is crucial, often involving X-ray diffraction analysis alongside spectroscopic methods like NMR. For instance, Wei et al. (2006) synthesized a compound and determined its crystal structure via X-ray diffraction, providing insight into the molecular conformation and stereochemistry (Wei et al., 2006).
Chemical Reactions and Properties
Understanding the reactivity and chemical behavior of a molecule under different conditions is essential for predicting its interactions and transformations. S. Chimichi et al. (1996) explored the reactivity of substituted pyrazolo[1,5-a]pyrimidines, revealing insights into the cyclization reactions and mechanism elucidation through NMR spectroscopy and X-ray diffraction analysis (S. Chimichi et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Methodologies : Complex polyhydroxylated compounds, similar to the one described, are often synthesized through multi-step chemical processes. For instance, practical synthesis methods have been developed for compounds like cotarnine, a degradation product of noscapine, using specific starting materials like methylenedioxy benzaldehyde, showcasing the intricate pathways involved in creating such complex molecules (Shirasaka et al., 1990).
Cross-Aldol Reactions : These compounds can be synthesized using cross-aldol reactions involving various aldehydes and ketones. For example, highly diastereoselective condensation has been achieved with specific reactants leading to the creation of complex polyhydroxylated quinolizidines (Schaller & Vogel, 2000).
Antibacterial and Enzyme Inhibitory Activities : Certain derivatives of complex polyhydroxylated compounds have shown promising antibacterial activity. Moreover, they exhibit inhibitory activities against enzymes like acetylcholinesterase and human carbonic anhydrase, which are significant in medical research (Budak et al., 2017).
Catalysis and Molecular Transformations : These compounds can be used in catalytic processes such as Prins-type cyclization of oxonium ions, which are central in synthesizing various complex molecular structures (Fráter et al., 2004).
Pharmacological Potential
Potential in Anticancer Research : Novel derivatives of complex polyhydroxylated compounds have been synthesized and evaluated for their anticancer activities, showing significant potential in the development of new anticancer drugs (Kocyigit et al., 2019).
Interaction with Biological Targets : These compounds can interact with various biological targets, indicating their potential use in designing drugs for specific diseases. For example, pyrazoline derivatives have been studied for their interaction with carbonic anhydrase and acetylcholinesterase enzymes, which are relevant in conditions like glaucoma and Alzheimer's disease (Ismail et al., 2008).
Propiedades
IUPAC Name |
[(3aS,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52O25/c1-14(39)46-11-22-25(49-16(3)41)28(52-19(6)44)32-35(57-22)62-37(9,60-32)48-13-24-27(51-18(5)43)30(31-34(56-24)55-21(8)54-31)59-38(10)61-33-29(53-20(7)45)26(50-17(4)42)23(12-47-15(2)40)58-36(33)63-38/h21-36H,11-13H2,1-10H3/t21?,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36+,37?,38?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXHPNMURYCURT-PDTDVYFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2C(C(C(OC2O1)COC3(OC4C(C(C(OC4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC5(OC6C(C(C(OC6O5)COC(=O)C)OC(=O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC3(O[C@H]4[C@H]([C@@H]([C@H](O[C@H]4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC5(O[C@H]6[C@H]([C@@H]([C@H](O[C@H]6O5)COC(=O)C)OC(=O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10898272 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

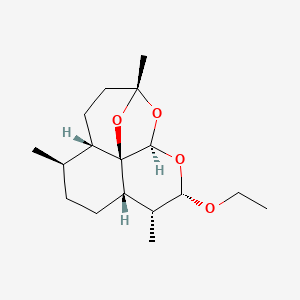
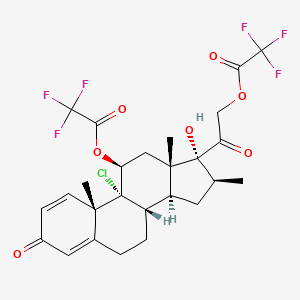
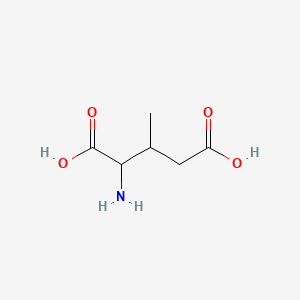
![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)
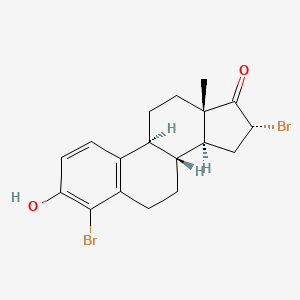
![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)
